
4,5-Dibromophthalic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromophthalic anhydride is a chemical compound with the molecular formula C8H2Br2O3 and a molecular weight of 305.91 g/mol . This compound is a derivative of phthalic anhydride, where two bromine atoms are substituted at the 4 and 5 positions of the benzene ring . It is a white to off-white crystalline solid with a melting point of 212-214°C .
Preparation Methods
The preparation of 4,5-dibromophthalic anhydride can be achieved through several synthetic routes. One common method involves the bromination of phthalic anhydride using bromine or N-bromo-succinimide (NBS) in the presence of a catalyst . The reaction is typically carried out in glacial acetic acid at elevated temperatures (80-100°C) for about 0.5 to 1 hour . After the reaction, the mixture is cooled, and the product is isolated by filtration and recrystallization .
Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4,5-Dibromophthalic anhydride undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of phthalimide or dicarboxylic acid derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 4,5-dibromophthalic acid.
Reduction: It can be reduced to form the corresponding dibromo-phthalide.
Common reagents used in these reactions include N-bromo-succinimide, amines, thiols, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-Dibromophthalic anhydride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Material Science: It is employed in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Industrial Applications: It is used in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,5-dibromophthalic anhydride involves its reactivity as an electrophile due to the presence of the electron-withdrawing bromine atoms and the anhydride functional group . This makes it highly reactive towards nucleophiles, leading to nucleophilic acyl substitution reactions . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
4,5-Dibromophthalic anhydride can be compared with other halogenated phthalic anhydrides, such as 4,5-dichlorophthalic anhydride and 4,5-difluorophthalic anhydride . These compounds share similar structural features but differ in their reactivity and applications due to the different halogen atoms. For example:
4,5-Dichlorophthalic anhydride: Less reactive than the dibromo derivative but still useful in organic synthesis and material science.
4,5-Difluorophthalic anhydride: More reactive due to the strong electron-withdrawing effect of fluorine, making it suitable for specific applications in organic electronics and pharmaceuticals.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate for various chemical transformations and applications.
Properties
Molecular Formula |
C8H2Br2O3 |
|---|---|
Molecular Weight |
305.91 g/mol |
IUPAC Name |
5,6-dibromo-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8H2Br2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2H |
InChI Key |
DVIKZIPMTWLDLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4,12-Diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12288567.png)
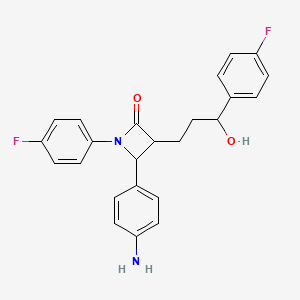
![N-[4-[(Trifluoroacetyl)amino]benzoyl]-L-glutamic Acid Dimethyl Ester](/img/structure/B12288585.png)
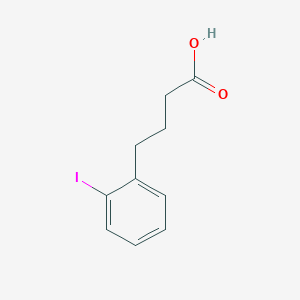
![3-Cyano-7-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12288595.png)

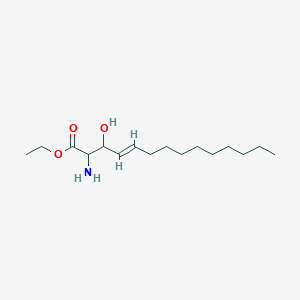
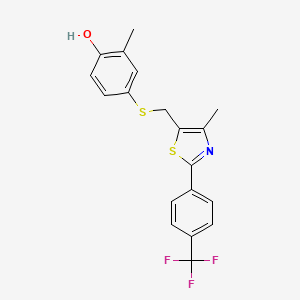
![(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-oxazole-d3](/img/structure/B12288613.png)
![Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12288639.png)
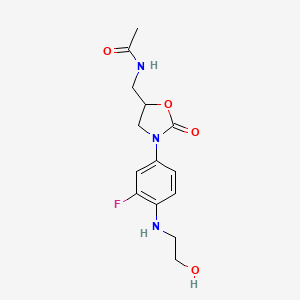
![6-[[6-Amino-5-(ethoxycarbonylamino)pyridin-2-yl]-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288656.png)

